(1-{8-azabicyclo[3.2.1]octan-3-yl}-1H-1,2,3-triazol-4-yl)methanol (1-{8-azabicyclo[3.2.1]octan-3-yl}-1H-1,2,3-triazol-4-yl)methanol
Brand Name: Vulcanchem
CAS No.:
VCID: VC17751062
InChI: InChI=1S/C10H16N4O/c15-6-9-5-14(13-12-9)10-3-7-1-2-8(4-10)11-7/h5,7-8,10-11,15H,1-4,6H2
SMILES:
Molecular Formula: C10H16N4O
Molecular Weight: 208.26 g/mol

(1-{8-azabicyclo[3.2.1]octan-3-yl}-1H-1,2,3-triazol-4-yl)methanol

CAS No.:

Cat. No.: VC17751062

Molecular Formula: C10H16N4O

Molecular Weight: 208.26 g/mol

* For research use only. Not for human or veterinary use.

(1-{8-azabicyclo[3.2.1]octan-3-yl}-1H-1,2,3-triazol-4-yl)methanol -

Specification

Molecular Formula C10H16N4O
Molecular Weight 208.26 g/mol
IUPAC Name [1-(8-azabicyclo[3.2.1]octan-3-yl)triazol-4-yl]methanol
Standard InChI InChI=1S/C10H16N4O/c15-6-9-5-14(13-12-9)10-3-7-1-2-8(4-10)11-7/h5,7-8,10-11,15H,1-4,6H2
Standard InChI Key FRDNBGAUWGUBMU-UHFFFAOYSA-N
Canonical SMILES C1CC2CC(CC1N2)N3C=C(N=N3)CO

Introduction

(1-{8-azabicyclo[3.2.1]octan-3-yl}-1H-1,2,3-triazol-4-yl)methanol is a complex organic compound that combines a bicyclic structure known as 8-azabicyclo[3.2.1]octane with a triazole ring and a methanol group. This unique structure makes it of interest in medicinal chemistry, particularly for its potential applications in neuropharmacology.

Synthesis

The synthesis of (1-{8-azabicyclo[3.2.1]octan-3-yl}-1H-1,2,3-triazol-4-yl)methanol typically involves multi-step reactions. One common method includes the formation of the triazole ring through a click chemistry approach, which efficiently couples azides and alkynes under mild conditions. Starting materials may include 8-azabicyclo[3.2.1]octan-3-one, which undergoes nucleophilic substitution or addition reactions to introduce the triazole functionality. Solvents such as dimethyl sulfoxide or acetonitrile are often used, with copper salts facilitating the cycloaddition process.

Biological Activity

Compounds featuring the 8-azabicyclo[3.2.1]octane structure have been studied for their potential effects in neuropharmacology. The presence of the triazole moiety enhances the compound's potential for interaction with biological targets, making it of interest in medicinal chemistry. Research suggests that compounds with similar structures may modulate neurotransmitter systems, particularly serotonin and dopamine receptors, indicating potential applications in treating mood disorders and anxiety.

Structural Similarities and Comparisons

Several compounds share structural similarities with (1-{8-azabicyclo[3.2.1]octan-3-yl}-1H-1,2,3-triazol-4-yl)methanol, including:

Compound NameStructural FeaturesBiological Activity
8-Azabicyclo[3.2.1]octan-3-oneBicyclic structure without triazoleNeuroactive
(1R,3S,5S)-8-Azabicyclo[3.2.1]octan-3-ylmethanolSimilar bicyclic coreCognitive enhancement
N-{8-Azabicyclo[3.2.1]octan-3-yl}-1,3-dimethyl-1H-pyrazoleBicyclic core with pyrazoleAntidepressant

Potential Applications

Given its unique structure and potential biological activities, (1-{8-azabicyclo[3.2.1]octan-3-yl}-1H-1,2,3-triazol-4-yl)methanol is a subject of interest in drug development, particularly for neurological disorders.

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